5-Chloro-4-methylpyridin-2-OL CAS number and properties
5-Chloro-4-methylpyridin-2-OL CAS number and properties
An In-Depth Technical Guide to 5-Chloro-4-methylpyridin-2-ol
Introduction
5-Chloro-4-methylpyridin-2-ol is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern organic and medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and a hydroxyl group on the pyridine core imparts a specific reactivity profile, making it a valuable intermediate for synthesizing more complex molecular architectures. As a pyridin-2-one (or 2-hydroxypyridine) tautomer, it possesses functional groups amenable to a variety of chemical transformations.
This guide provides a comprehensive overview of 5-Chloro-4-methylpyridin-2-ol for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, reactivity, key applications, and essential safety protocols, offering field-proven insights grounded in established chemical principles.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in a research setting.
Table 1: Core Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 5-Chloro-4-methylpyridin-2-ol | N/A |
| CAS Number | 886364-92-7 | [1][2] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| SMILES | Cc1cc(O)nc(Cl)c1 | N/A |
Table 2: Physicochemical and Storage Data
| Property | Value | Source |
|---|---|---|
| Appearance | Brown solid | [1] |
| Storage Temperature | Room Temperature | [1] |
| Storage Conditions | Store in a dry, tightly sealed container | [1][3][4] |
| Purity (Typical) | ≥97% | N/A |
Section 2: Synthesis and Mechanistic Insights
While specific, peer-reviewed synthesis routes for 5-Chloro-4-methylpyridin-2-ol are not abundantly detailed in public literature, a plausible pathway can be designed based on established pyridine chemistry. A common approach involves the construction and subsequent functionalization of the pyridine ring.
The following diagram illustrates a conceptual workflow for the synthesis of a functionalized pyridin-2-one. The choice of specific reagents is critical; for instance, using a substituted amine and a 1,3-dicarbonyl compound can form the initial ring, which is then subjected to chlorination and other modifications. The hydroxyl group in the final product exists in tautomeric equilibrium with its pyridin-2-one form, a key feature influencing its reactivity.
Caption: Conceptual workflow for the synthesis of 5-Chloro-4-methylpyridin-2-ol.
Experimental Protocol: Plausible Synthesis Route
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Precursor Selection : Begin with a suitable precursor like 2-amino-4-methylpyridine. The amino group can be converted to a hydroxyl group via a diazotization reaction, and the ring can be subsequently chlorinated.
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Diazotization & Hydrolysis : Dissolve the 2-amino-4-methylpyridine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Gently warm the mixture to facilitate the hydrolysis of the diazonium salt to 4-methylpyridin-2-ol.
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Chlorination : The resulting 4-methylpyridin-2-ol can be chlorinated at the 5-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as acetonitrile. The electron-donating nature of the hydroxyl group directs the electrophilic chlorination to the ortho and para positions.
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Workup and Purification : After the reaction is complete, quench the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography or recrystallization to yield the final compound.
Causality Note: The choice of N-chlorosuccinimide is crucial as it provides a controlled, electrophilic source of chlorine, minimizing over-chlorination and side reactions that can occur with harsher reagents like elemental chlorine.
Section 3: Chemical Reactivity and Applications in Drug Discovery
The utility of 5-Chloro-4-methylpyridin-2-ol stems from its identity as a multifunctional scaffold. The chloro group serves as a leaving group for nucleophilic aromatic substitution (SₙAr) or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The hydroxyl group can be alkylated, acylated, or used to modulate the electronic properties of the ring.
This compound is a valuable intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[5] Halogenated pyridine structures are prevalent in a wide range of FDA-approved drugs.[6]
Caption: Role as a versatile intermediate in chemical synthesis.
Application Insight: Scaffold for GPR119 Agonists
G-protein-coupled receptor 119 (GPR119) is a significant target for the treatment of type 2 diabetes.[7] Agonists of this receptor stimulate glucose-dependent insulin release.[8] Many potent GPR119 agonists feature a central pyridone or related heterocyclic core. The structure of 5-Chloro-4-methylpyridin-2-ol provides a foundational scaffold that can be elaborated through reactions at the chloro and hydroxyl positions to build complex molecules like the clinical candidate BMS-903452, which also contains a substituted pyridone core.[7][8]
Section 4: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely published, data from suppliers and structurally related molecules provide a strong basis for a robust safety protocol.
Table 3: Hazard and Precautionary Information
| Category | Statement | Source |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [3][9] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. |[3][10][11] |
Standard Laboratory Handling Protocol
The following workflow ensures minimal exposure and safe handling of solid chemical irritants.
Caption: Standard protocol for handling solid chemical reagents.
Self-Validating Protocol Note: This workflow is designed as a self-validating system. Each step mitigates a specific risk: PPE (Step 1) protects against direct contact, the fume hood (Step 2) prevents inhalation, proper tools (Step 3) avoid spills, decontamination (Step 4) removes residual hazards, and secure storage (Step 5) ensures containment. Adherence to this sequence is critical for ensuring personnel and environmental safety.[3][12]
Section 5: Spectroscopic Data Interpretation
While specific spectra for this compound require direct acquisition, its structure allows for the prediction of key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy. A researcher analyzing a sample of 5-Chloro-4-methylpyridin-2-ol should expect to see the following characteristic features.
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¹H NMR Spectroscopy :
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A singlet integrating to 3 protons for the methyl (-CH₃) group, likely in the δ 2.0-2.5 ppm range.
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Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (δ 6.5-8.5 ppm), each integrating to 1 proton, corresponding to the two protons on the pyridine ring.
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A broad singlet corresponding to the hydroxyl (-OH) proton, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on concentration and solvent.
-
-
Infrared (IR) Spectroscopy :
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A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration.
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C-H stretching bands just below 3000 cm⁻¹ for the methyl group.
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C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400-1650 cm⁻¹ region.
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A C-Cl stretching band, which can be expected in the fingerprint region (typically below 800 cm⁻¹).
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Conclusion
5-Chloro-4-methylpyridin-2-ol (CAS 886364-92-7) is a well-defined chemical entity with significant potential as a scaffold in synthetic chemistry. Its combination of a reactive chloro group and a versatile hydroxyl function on a stable pyridine core makes it an attractive starting point for the development of novel pharmaceuticals and other complex organic molecules. Understanding its physicochemical properties, reactivity, and safety requirements is essential for leveraging its full potential in a research and development context. This guide provides the foundational, technically grounded information necessary for scientists to incorporate this valuable building block into their synthetic programs effectively and safely.
References
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Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Pharmaffiliates. [Link]
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Safety Data Sheet for 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia. [Link]
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Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ResearchGate. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Chloro-5-methylpyrimidin-4-ol Hazard Data. PubChem. [Link]
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Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. ResearchGate. [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
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